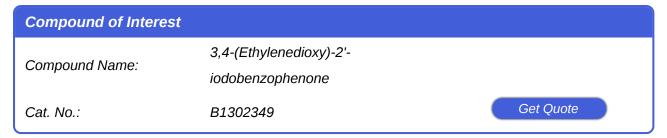


3,4-(Ethylenedioxy)-2'-iodobenzophenone molecular weight

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An In-depth Technical Guide on 3,4-(Ethylenedioxy)-2'-iodobenzophenone

This guide provides a detailed analysis of the molecular weight of **3,4-(Ethylenedioxy)-2'-iodobenzophenone**, a compound of interest for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Formula

3,4-(Ethylenedioxy)-2'-iodobenzophenone is an aromatic ketone derivative. Its structure is characterized by a central benzophenone core, which consists of two phenyl rings attached to a carbonyl group. One of the phenyl rings is substituted at the 3 and 4 positions with an ethylenedioxy group, forming a dihydrobenzodioxine ring system. The second phenyl ring is substituted with an iodine atom at the 2' position.

Based on this chemical structure, the molecular formula is determined to be C₁₅H₁₁IO₃.

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for **3,4-(Ethylenedioxy)-2'-iodobenzophenone** is based on its molecular formula and the standard atomic weights of carbon, hydrogen, iodine, and oxygen.

The atomic weights used for this calculation are:



• Carbon (C): 12.011 u

Hydrogen (H): 1.008 u[1][2][3]

• Iodine (I): 126.904 u[4][5][6]

Oxygen (O): 15.999 u[7][8]

The following table summarizes the calculation of the molecular weight.

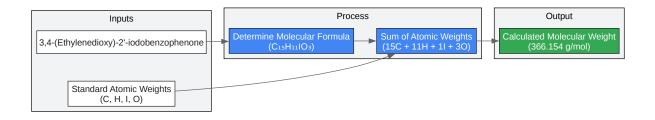
Element	Number of Atoms	Atomic Weight (u)	Total Weight (u)
Carbon (C)	15	12.011	180.165
Hydrogen (H)	11	1.008	11.088
lodine (I)	1	126.904	126.904
Oxygen (O)	3	15.999	47.997
Total	366.154		

The calculated molecular weight of 3,4-(Ethylenedioxy)-2'-iodobenzophenone is 366.154 g/mol .

Logical Relationship of Molecular Weight Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of the target compound.





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Caption: Logical workflow for calculating the molecular weight.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **3,4- (Ethylenedioxy)-2'-iodobenzophenone** would typically be included in a comprehensive technical guide. These would encompass:

- Synthesis: A step-by-step procedure for the chemical reaction to produce the compound, including reagents, solvents, reaction conditions (temperature, time), and work-up procedures.
- Purification: Techniques such as column chromatography, recrystallization, or distillation to isolate the pure compound.
- Characterization: Analytical methods to confirm the identity and purity of the synthesized compound. This would involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Note: As this guide focuses on the molecular weight, specific experimental protocols are not detailed here but would be a critical component of any research involving this compound.

Signaling Pathways and Biological Activity



Given the presence of the benzophenone scaffold and the iodine substituent, **3,4- (Ethylenedioxy)-2'-iodobenzophenone** may be investigated for various biological activities. Research in this area would involve:

- In vitro assays: To screen for activity against specific biological targets, such as enzymes or receptors.
- Cell-based assays: To evaluate the compound's effects on cellular processes, including signaling pathways, cell viability, and proliferation.
- In vivo studies: To assess the compound's efficacy and safety in animal models.

The visualization of any identified signaling pathway interactions would be crucial for understanding the compound's mechanism of action.

Note: This section serves as a placeholder for potential future research, as no specific signaling pathway data for this compound is publicly available at this time.

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